N-Acetyl-L-cysteine (NAC) is a medication with a wide range of clinical applications, including its use as a mucolytic agent and as an antidote for acetaminophen poisoning. It has been in therapeutic use for several decades and is known for its antioxidant properties due to its role as a precursor to glutathione, an important cellular antioxidant. Recent studies have expanded the potential applications of NAC to include the treatment of various diseases, such as hepatitis B virus (HBV) infection, chronic bronchitis, and even as a preventive measure against biofilm formation on industrial surfaces. Additionally, NAC has been investigated for its potential in combating insulin resistance and type-2 diabetes, suggesting a multifaceted mechanism of action that could benefit a wide range of patients123.
Applications in Various Fields
The applications of NAC span across multiple fields due to its diverse biological effects. In the medical field, it is used to treat pulmonary diseases and to protect against drug intoxication. Its newly discovered anti-HBV activity opens the possibility for its use as a non-toxic treatment option for HBV infection, potentially in combination with interferon therapy1. In industrial settings, NAC's ability to prevent biofilm formation on stainless steel surfaces has implications for maintaining hygiene and preventing bacterial growth in environments such as paper mills2. In the realm of metabolic disorders, the protective effects of NAC against insulin resistance highlight its potential as an adjuvant in the treatment of early stages of type-2 diabetes. Its multifaceted mechanism of action, including antioxidant, anti-inflammatory, and anti-apoptotic properties, makes it a promising candidate for further research and clinical trials aimed at improving insulin sensitivity3.
Future Directions
Solid-Phase Peptide Synthesis: Solid-phase peptide synthesis (SPPS) techniques are continuously being refined to improve efficiency and automation. [, , , , ]
Compound Description: Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate is a versatile intermediate used in the synthesis of various nitrogen-containing heterocycles. It can undergo acid-catalyzed substitution reactions with alkyl-, aryl-, and heteroarylamines to yield 3-N-substituted methyl (Z)-2-((tert-butoxycarbonyl)amino)propenoates. This compound can also react with ambident 1,3-nucleophiles like 2-pyridineacetonitrile, 2-aminothiazole, 2-aminopyridine, and 4-hydroxy-6-methyl-2H-pyran-3-one to produce fused pyridones, pyrimidones, and pyranones.
Compound Description: This compound is a key intermediate in the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester. The synthesis involves reaction with 2,2-dimethoxy propane under alkaline conditions, followed by a thioesterification using triethyl phosphate.
Compound Description: This compound, with all its possible isomers, is synthesized from diethyl [N-(1-phenylethyl)]-1-benzylamino-2,3-epiiminopropylphosphonates. The synthesis involves opening the aziridine ring with trimethylsilyl azide, followed by hydrogenolysis in the presence of di-tert-butyl dicarbonate.
Compound Description: (RS)-2-Amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic acid (ATAA) is a known antagonist of N-methyl-D-aspartic acid (NMDA) and (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. Its enantiomers, (R)-ATAA and (S)-ATAA, were resolved and their absolute stereochemistry determined. It was found that the (R)-enantiomer exhibited potent NMDA and AMPA antagonist activity.
Compound Description: (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate is synthesized from L-serine, serving as a key intermediate for various medicinally important compounds. The synthesis involves protecting the amino group of L-serine with Boc, cyclizing it using 2,2-dimethoxy propane and para-toluene sulfonic acid, and subsequently oxidizing the resulting alcohol via Swern oxidation.
Compound Description: (R,S)-2-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid [(R,S)-AMAA] is a potent and selective agonist at the N-methyl-D-aspartic acid (NMDA) subtype of excitatory amino acid receptors. Its enantiomers were synthesized and resolved, showing that (R)-AMAA exhibits significantly higher affinity for NMDA receptor sites compared to (S)-AMAA.
N-(2-Boc-aminoethyl)-N-(thymin-1-ylacetyl)glycine
Compound Description: N-(2-Boc-aminoethyl)-N-(thymin-1-ylacetyl)glycine is an achiral monomer employed in the synthesis of peptide nucleic acids (PNAs). It mimics the structure of DNA and can be used to construct artificial DNA analogs.
Compound Description: This compound is a key intermediate in the synthesis of NITD-688, a pan-serotype dengue virus inhibitor. It is synthesized via the Gewald reaction of N-(tert-butoxycarbonyl)-6,6-dimethylpiperidin-3-one with malononitrile and sulfur, catalyzed by L-proline.
Ile3-amaninamide
Compound Description: Ile3-amaninamide and its diastereomeric (S)-sulfoxide are analogues of amanin, a potent inhibitor of RNA polymerase II. They are synthesized via an intramolecular Savige-Fontana reaction, involving a linear octapeptide tert-butyl ester with N-terminal Boc-Hpi and a cysteine residue.
Nα, N im-Bis(tert-butyloxycarbonyl)histidine & Nα-2-(p-biphenylyl)isopropyloxycarbonyl-Nim-tert-butyloxy-carbonylhistidine
Compound Description: These two histidine derivatives, Nα, Nim-Bis(tert-butyloxycarbonyl)histidine and Nα-2-(p-biphenylyl)isopropyloxycarbonyl-Nim-tert-butyloxy-carbonylhistidine, were employed in solid-phase peptide synthesis for the production of histidine-containing peptides. The Nα-Bpoc (Nim-Boc) protected histidine provided advantages in solubility and coupling efficiency during peptide synthesis.
Poly(lactic acid-b-lysine) (PLA-b-PLL)
Compound Description: Poly(lactic acid-b-lysine) (PLA-b-PLL) is a biodegradable block copolymer synthesized through a multi-step process involving ring-opening polymerization and coupling reactions. The synthesis involves protecting the amine group of lysine with both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which are subsequently removed to obtain the final product.
Compound Description: This compound serves as a tridentate bifunctional chelating agent for labeling bombesin (BBN) analogues with technetium-99m (99mTc) for prostate cancer targeting. Its synthesis involves reacting 1,4,7-triazacyclanone with Boc anhydride, followed by alkylation with bromoacetic acid.
Compound Description: This compound is synthesized through a multi-step process starting with trans 2- {l- [4- (N-tert-butoxycarbonyl) amino] - cyclohexyl} - acetic acid ester. The synthesis involves reduction with sodium borohydride and aluminum trichloride, followed by a series of reactions including mesylation, nucleophilic substitution with 2,3-dichlorophenylpiperazine, and Boc deprotection.
Compound Description: N-protected N[2]-ethoxymethylene phenylglycine hydrazides, protected with acetyl or tert-butoxycarbonyl groups, are precursors to 1,3,4-oxadiazole derivatives. They are synthesized by reacting N-protected phenylglycine hydrazides with triethyl orthoesters. Cyclization to the corresponding N-protected 2-aminomethyl-1,3,4-oxadiazoles is achieved using glacial acetic acid.
1,2-Diacyl-sn-Glycerophosphatidylserine
Compound Description: 1,2-Diacyl-sn-Glycerophosphatidylserine (PS) is synthesized from egg phosphatidylcholine (PC) through a phosphite-triester approach. The synthesis involves coupling 1,2-diacylglycerol, obtained from PC hydrolysis by phospholipase C, with N-t-BOC-L-serine benzhydryl ester phosphoramidite.
Compound Description: These three compounds are synthesized through the reaction of a cyclic hemiketone acetal with hydrazine. The reaction conditions, specifically the solvent used, influence the product formation. The 1-amino-2,3-dihydro-2-hydroxy-pyrrole is favored in tert-butanol, while a mixture of 1-amino-pyrrole and 1,4-dihydropyridazine is obtained in acetic acid.
Compound Description: This chiral, polydentate cation binder is synthesized from L-methionine, histamine, and 5-methyl-2-thiophenecarbaldehyde. The synthesis involves protecting the amine group of L-methionine with a tert-butyl-oxycarbonyl (Boc) group, which is later removed with gaseous hydrochloric acid. The X-ray structure of this compound reveals its almost flat tertiary structure with three arms extending from the methionine Cα.
Human β-Lipotropin (βh-LPH)
Compound Description: Human β-Lipotropin (βh-LPH) is a 89 amino acid polypeptide hormone synthesized using a segment-coupling method. The synthesis involves the preparation of two protected peptides, Ac-Arg-β-lipotropin-(61-89) and [GlyS]β-lipotropin-(1-60), which are then coupled in solution to obtain the full-length hormone.
Diazabicyclooctanes (DBOs)
Compound Description: Diazabicyclooctanes (DBOs) are a class of compounds that serve as scaffolds for non-β-lactam-based second-generation β-lactamase inhibitors. Several DBO derivatives with amidine substituents were synthesized and evaluated for their ability to inhibit β-lactamases.
Bacitracin A
Compound Description: Bacitracin A is a cyclic polypeptide antibiotic synthesized using a solid-phase method. The synthesis involved anchoring the peptide to a solid support through the side chain of asparagine at position 12, followed by cyclization and addition of the N-terminal thiazoline dipeptide.
Compound Description: This broad category includes a diverse range of nitro derivatives with varying structures and activities, some of which are derived from known NSAIDs like ketoprofen, carprofen, tiaprofenic acid, suprofen, indoprofen, indobufen, etodolac, fenoprofen, fenbufen, flurbiprofen, tolmetin, pranoprofen, bermoprofen, CS-670, pemedolac, pirazolac, zaltoprofen, mofezolac, and bromfenac. Some of these compounds are also known to exhibit antithrombotic, anti-inflammatory, and analgesic properties.
Compound Description: Human Insulin-Like Growth Factor I (IGF-I) is a 70 amino acid polypeptide hormone synthesized using the solid-phase method. The synthesis involves the use of various protecting groups for amino acid side chains, including the tert-butyloxycarbonyl (Boc) group for asparagine. The synthetic product exhibited comparable biological activity to the natural hormone.
Compound Description: These two bombesin (BN) analogues are synthesized by solid-phase peptide synthesis. The reduced bond (CH2-NH) between positions 13 and 14 is introduced using Boc-Leu-aldehyde and sodium cyanoborohydride in acidified dimethylformamide. These compounds serve as intermediates for the synthesis of more potent BN antagonists with modified C-terminal residues.
β-[Trp27]Endorphin
Compound Description: β-[Trp27]Endorphin is an analogue of human β-endorphin (βh-EP) with tryptophan replacing tyrosine at position 27. This analogue was synthesized using solid-phase methods and exhibits increased analgesic potency compared to the native hormone.
Compound Description: Two potent NPY receptor antagonists, PYX-1 and PYX-2, were identified from a mixture of synthetic NPY analogues. Structural analysis revealed them to be Ac-[3-(2,6-dichlorobenzyl)Tyr27,D-Thr32]NPY-(27-36) amide and Ac-[3-(2,6-dichlorobenzyl)Tyr27,30,D-Thr32]NPY-(27-36) amide, respectively. These antagonists effectively inhibit NPY's action by blocking its binding to receptors.
Source and Classification
N-Boc-N-cyclopentyl-amino-acetic acid is synthesized through various chemical methods, often involving the modification of simpler amino acids or derivatives. It is classified as a non-natural amino acid, which can be utilized in the development of peptide-based drugs or as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of N-Boc-N-cyclopentyl-amino-acetic acid can be accomplished through several methods, typically involving the protection of the amino group followed by coupling with cyclopentyl-containing reagents. One common approach includes:
Protection of Amino Group: The amino group of cyclopentylamine can be protected using Boc anhydride in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and may require several hours for completion.
Formation of Amino Acid Backbone: The protected amine can then be reacted with an activated form of acetic acid, such as acetic anhydride or acetyl chloride, to introduce the acetic acid moiety onto the nitrogen.
Purification: The resulting compound is purified using techniques such as column chromatography or recrystallization to obtain N-Boc-N-cyclopentyl-amino-acetic acid in high yield and purity.
These methods often yield compounds with good stereochemical control and high purity, making them suitable for further applications in peptide synthesis and drug development.
Molecular Structure Analysis
N-Boc-N-cyclopentyl-amino-acetic acid has a molecular formula of C_{12}H_{21}N_{1}O_{2}. The structure consists of a central carbon atom bonded to an amino group (protected by a Boc group), a cyclopentyl group, and a carboxylic acid functionality.
Key Structural Features:
Boc Group: Provides steric hindrance and protects the amine from unwanted reactions.
Cyclopentyl Group: Contributes to the hydrophobic character of the molecule, influencing its interactions in biological systems.
Carboxylic Acid: Essential for forming peptide bonds during synthesis.
The three-dimensional conformation of this compound can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its spatial arrangement and potential reactivity.
Chemical Reactions Analysis
N-Boc-N-cyclopentyl-amino-acetic acid participates in various chemical reactions typical for amino acids:
Peptide Bond Formation: The carboxylic acid can react with other amines to form peptide bonds, which is critical for synthesizing peptides and proteins.
Deprotection Reactions: Under acidic conditions (e.g., treatment with trifluoroacetic acid), the Boc protecting group can be removed to yield free amino groups for subsequent reactions.
Coupling Reactions: It can also undergo coupling reactions with other activated carboxylic acids or their derivatives, facilitated by coupling agents like carbodiimides.
These reactions are essential for constructing complex peptide structures that may exhibit desired biological activities.
Mechanism of Action
The mechanism of action for N-Boc-N-cyclopentyl-amino-acetic acid primarily relates to its role as a building block in peptides. Once incorporated into peptides:
Biological Activity: Depending on its sequence context within peptides, it may influence receptor binding, enzymatic activity, or cellular signaling pathways.
Stability: The Boc protecting group enhances stability against hydrolysis during synthesis processes but must be removed for biological activity.
Physical and Chemical Properties Analysis
N-Boc-N-cyclopentyl-amino-acetic acid exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 213.31 g/mol.
Solubility: Generally soluble in organic solvents like dichloromethane and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic cyclopentyl group.
Melting Point: Specific melting point data may vary based on purity but typically falls within a range consistent with similar compounds.
These properties are critical for determining suitable conditions for handling, storage, and application in laboratory settings.
Applications
N-Boc-N-cyclopentyl-amino-acetic acid has several applications across various fields:
Peptide Synthesis: It serves as a versatile building block for synthesizing peptides that may have therapeutic potential.
Medicinal Chemistry: Its unique structure allows it to be explored as a lead compound in drug discovery programs targeting specific biological pathways.
Research Tool: Used in studies investigating protein structure-function relationships due to its ability to influence folding and stability when incorporated into peptides.
Synthetic Intermediates: Acts as an intermediate in synthesizing more complex molecules or natural product analogs.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate is an organic compound belonging to the class of benzophenones, commercially used as UVA filter and is anticipated to provide reliable protection against free radicals and premature skin aging, mainly caused by shortwave UVA radiations. Diethylamino hydroxybenzoyl hexyl benzoate is a member of benzophenones. Diethylamino hydroxybenzoyl hexyl benzoate is a UV filter with high absorption in the UV-A range. Minimizing the overexposure of human skin to ultraviolet radiation that may lead to acute and chronic photodamage, diethylamino hydroxybenzoyl hexyl benzoate is an oil-soluble UV filter that may be incorporated in the oil phase of emulsions. Diethylamino hydroxybenzoyl hexyl benzoate was approved in Europe in 2005, and is also marketed in the U.S., South America, Mexico, Japan and Taiwan. It has a chemical structure similar to the classical benxophoenone drug class, and displays good photostability. It is used in concentrations up to 10% in sunscreen products, either alone or in combination with other UV absorbers.
Zapnometinib is an orally bioavailable, small molecule inhibitor of mitogen-activated protein kinase kinase (MAP2K; MAPK/ERK kinase; MEK), with potential anti-viral and anti-inflammatory activities. Upon oral administration, zapnometinib selectively binds to and inhibits the activity of MEK. This may prevent the export of the viral genome protein complexes from the nucleus to the cytoplasm, thereby inhibiting the formation of new viral particles and the replication of various RNA viruses, including influenza virus, hantavirus, respiratory syncytial virus (RSV) and severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2). In addition, the inhibition of the activity of MEK may also decrease gene expression and inhibit the production of proinflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-alpha), interleukin (IL)-1-beta, IL-8, C-X-C motif chemokine 10 (interferon gamma-induced protein 10; IP-10), C-C motif chemokine 2 (monocyte chemoattractant protein-1; MCP-1) and C-C motif chemokine 3 (macrophage inflammatory protein 1-alpha; MIP-1a), thereby reducing inflammation. MEK, a dual-specificity threonine/tyrosine kinase family, plays a key role in the activation of the RAS/RAF/MEK/ERK signaling pathway. Many RNA viruses rely on this pathway inside human cells to replicate.